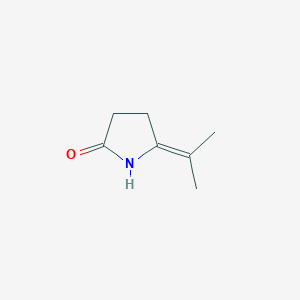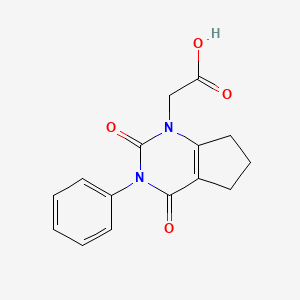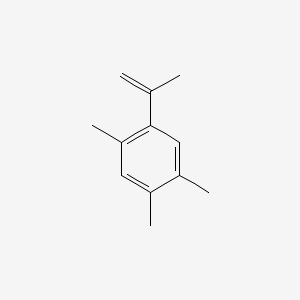
2-Amino-6-ethyl-4-methylsulfonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-ethyl-4-methylsulfonylphenol: is an aromatic amine and phenol compound. It is characterized by the presence of an amino group, an ethyl group, and a methylsulfonyl group attached to a phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-methylsulfonylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-6-ethylphenol and methylsulfonyl chloride.
Reduction: The nitro group in 2-nitro-6-ethylphenol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonation: The resulting 2-amino-6-ethylphenol is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in batch reactors with precise control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-Amino-6-ethyl-4-methylsulfonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Amino-6-ethyl-4-methylsulfonylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-Amino-6-ethyl-4-methylsulfonylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. Key molecular targets include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It can bind to specific receptors, modulating their activity and influencing signal transduction pathways .
類似化合物との比較
2-Amino-6-ethyl-4-methylsulfonylphenol can be compared with other similar compounds, such as:
2-Amino-4-methylsulfonylphenol: Lacks the ethyl group, leading to different chemical properties and reactivity.
2-Amino-6-ethylphenol: Lacks the methylsulfonyl group, resulting in different biological activities and applications.
4-Methylsulfonylphenol: Lacks both the amino and ethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
特性
分子式 |
C9H13NO3S |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
2-amino-6-ethyl-4-methylsulfonylphenol |
InChI |
InChI=1S/C9H13NO3S/c1-3-6-4-7(14(2,12)13)5-8(10)9(6)11/h4-5,11H,3,10H2,1-2H3 |
InChIキー |
WUHRWRTYUHVGSQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC(=C1)S(=O)(=O)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
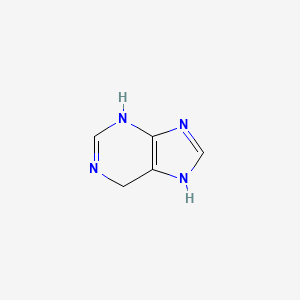
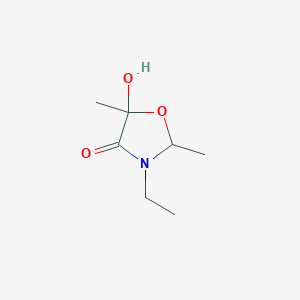
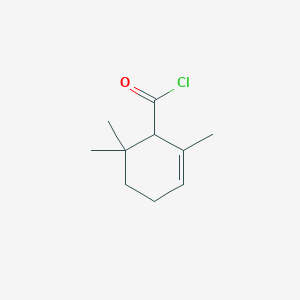
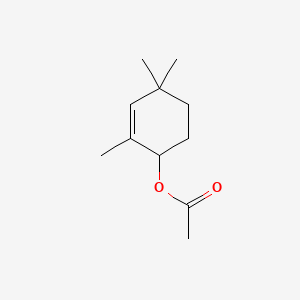
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

